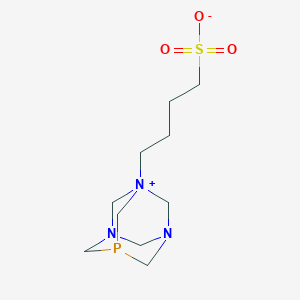
Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H9BrClNO2.ClH . It is a solid substance and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C9H9BrClNO2.ClH . The InChI key, which is a unique identifier for chemical substances, for this compound is RLVQJYRIUJDJKL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 314.99 . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been used in the optimized synthesis of structurally similar chemicals, such as Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, demonstrating its utility in chemical synthesis processes (Wang Guo-hua, 2008).
- It has also been involved in the synthesis of various thiazole-5-acetic acids and esters, highlighting its role in creating compounds with potential anti-inflammatory and analgesic activities (M. Attimarad & G. Bagavant, 1999).
Application in Drug Synthesis
- Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride has been used in the synthesis of Clopidogrel Hydrogen Sulfate, a well-known antiplatelet drug. Its role as a positional isomer in this synthesis highlights its importance in drug development and pharmaceutical chemistry (Zou Jiang et al., 2010).
Antimicrobial Agent Synthesis
- This compound has contributed to the synthesis of new formazans from Mannich bases, which have been tested as antimicrobial agents. This underscores its potential in creating new treatments for microbial infections (P. Sah et al., 2014).
Potential in Cancer Research
- It has been a key component in synthesizing new derivatives of methyl esters that selectively inhibit the proliferation of colon cancer cells, pointing to its potential in cancer treatment research (S. E. Rayes et al., 2020).
Antioxidant and Antitumor Activities
- Research involving derivatives of this compound has been conducted to evaluate their antioxidant and antitumor activities, indicating its relevance in the development of new therapeutic agents (M. A. El-Moneim et al., 2011).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Propiedades
IUPAC Name |
methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVQJYRIUJDJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)


![1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6295198.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)](/img/structure/B6295213.png)


![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295233.png)
![(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295253.png)
![(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B6295261.png)
![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B6295264.png)
![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)